molecular formula C26H15ClN4O6 B11541743 2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11541743
M. Wt: 514.9 g/mol
InChI Key: IQVFLNYJINWUMV-UHFFFAOYSA-N
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Description

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzoxazole ring, and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl group. The final step involves the coupling of the dinitrophenoxy group to the benzoxazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dinitrophenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H15ClN4O6

Molecular Weight

514.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-[4-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C26H15ClN4O6/c27-18-5-3-17(4-6-18)26-29-22-13-19(7-11-24(22)37-26)28-15-16-1-9-21(10-2-16)36-25-12-8-20(30(32)33)14-23(25)31(34)35/h1-15H

InChI Key

IQVFLNYJINWUMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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